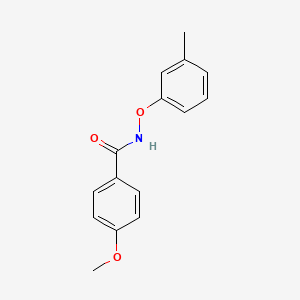

4-Methoxy-n-(3-methylphenoxy)benzamide

Description

Significance of Benzamide (B126) Derivatives in Medicinal Chemistry Research

Benzamide derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. ontosight.ai Researchers have successfully developed benzamide-containing molecules with applications as antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. ontosight.ai The versatility of the benzamide scaffold allows for systematic structural modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This adaptability has made it a privileged structure in drug discovery programs. For instance, the substitution patterns on both the benzoyl ring and the amide nitrogen can be altered to optimize potency, selectivity, and metabolic stability. nih.govmdpi.com

The exploration of novel benzamide derivatives continues to be an active area of research. Scientists are investigating their potential as inhibitors of various enzymes and modulators of receptor function. mdpi.com The inherent stability and synthetic accessibility of the benzamide core contribute to its enduring importance in the quest for new therapeutic agents. ontosight.ai

Overview of the Chemical Compound's Structural Features and Nomenclature within the Benzamide Class

The chemical name, 4-Methoxy-n-(3-methylphenoxy)benzamide, provides a precise description of its molecular architecture. A systematic breakdown of the name reveals the specific arrangement of its constituent parts:

Benzamide: This is the parent structure, indicating a benzene (B151609) ring attached to a carboxamide group (-CONH2). researchgate.net

4-Methoxy: This prefix indicates the presence of a methoxy (B1213986) group (-OCH3) at the fourth carbon atom of the benzene ring, relative to the carboxamide group. ontosight.ai

n-(3-methylphenoxy): This part of the name describes the substituent attached to the nitrogen atom of the amide. It consists of a phenoxy group (an oxygen atom attached to a phenyl ring) which is, in turn, substituted with a methyl group (-CH3) at the third position of its own ring. ontosight.ai

The structure is thus comprised of a 4-methoxybenzoyl group connected via an amide linkage to a 3-methylphenoxy group. The ether linkage within the N-phenoxy substituent is a key structural feature.

Below is an interactive data table detailing the structural components of this compound.

| Component | Chemical Formula | Role in the Molecule | Potential Significance |

| 4-Methoxybenzoyl | C8H7O2 | The acyl portion of the amide | The methoxy group can influence electronic properties and metabolic stability. ontosight.ai |

| Amide Linkage | -CONH- | Connects the two main aromatic moieties | Key for structural integrity and hydrogen bonding interactions. |

| 3-Methylphenoxy | C7H7O | The N-substituent of the amide | The methyl and phenoxy groups contribute to the overall size, shape, and lipophilicity of the molecule. ontosight.ai |

Historical Context of Related Benzamide Research and Discovery Programs

The history of benzamide research is intertwined with the development of modern pharmacology. The simplest member of this class, benzamide itself, has been known for over a century. researchgate.net Early investigations into the biological activities of substituted benzamides in the mid-20th century led to the discovery of compounds with significant therapeutic effects.

A notable example is the development of antipsychotic drugs. The discovery of the therapeutic potential of substituted benzamides, such as sulpiride (B1682569) and amisulpride, marked a significant advancement in the treatment of psychiatric disorders. ontosight.ai These early discoveries spurred further research into the structure-activity relationships of benzamide derivatives, leading to the identification of compounds with a wide range of biological targets.

Research programs have also focused on the development of benzamides as antiemetics (e.g., metoclopramide) and prokinetic agents. ontosight.ai More recently, research has expanded to include the investigation of benzamides as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs). nih.gov This historical progression highlights the enduring utility of the benzamide scaffold in medicinal chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

98242-56-9 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

4-methoxy-N-(3-methylphenoxy)benzamide |

InChI |

InChI=1S/C15H15NO3/c1-11-4-3-5-14(10-11)19-16-15(17)12-6-8-13(18-2)9-7-12/h3-10H,1-2H3,(H,16,17) |

InChI Key |

OKNDVFYNEXAKQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)ONC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC1=CC(=CC=C1)ONC(=O)C2=CC=C(C=C2)OC |

Synonyms |

N-(3-tolyl)-4-methoxybenzohydroxamic acid TMBHA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Approaches for Benzamide (B126) Core Structures

The synthesis of the benzamide core is a fundamental process in organic chemistry, with numerous methods developed to achieve high yields and purity. The core structure of 4-Methoxy-N-(3-methylphenyl)benzamide consists of a 4-methoxybenzoyl group attached to a 3-methylphenyl group via an amide linkage.

Amide Bond Formation Techniques in the Synthesis of the Chemical Compound and Analogues

The crucial step in synthesizing 4-Methoxy-N-(3-methylphenyl)benzamide is the formation of the amide bond between a 4-methoxybenzoic acid derivative and 3-methylaniline (m-toluidine). Several reliable methods are available for this transformation. researchgate.net

One of the most direct and traditional methods is the Schotten-Baumann reaction . core.ac.uk This procedure typically involves the reaction of 4-methoxybenzoyl chloride with 3-methylaniline in a two-phase system, consisting of an organic solvent (like dichloromethane) and an aqueous alkaline solution (like 10% NaOH). The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

Another widely used approach involves the use of coupling reagents to activate the carboxylic acid (4-methoxybenzoic acid) for nucleophilic attack by the amine (3-methylaniline). These reagents are common in peptide synthesis but are broadly applicable to amide bond formation. The reaction is typically performed in an anhydrous organic solvent at room temperature. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. researchgate.netnih.gov Uronium-based reagents such as HATU and HBTU also serve as highly effective coupling agents. rsc.org

More recent "green" chemistry approaches aim to form amide bonds directly from carboxylic acids and amines without traditional coupling reagents, sometimes using thioester intermediates or catalytic methods under mild conditions. researchgate.netnih.gov

Table 1: Comparison of Common Amide Bond Formation Techniques

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Acid chloride (4-methoxybenzoyl chloride), Amine (3-methylaniline), Aqueous base | Biphasic system, often at low temperature (0-5°C) | High yield, straightforward, uses readily available starting materials. | Use of corrosive acid chlorides, generation of HCl byproduct. |

| Carbodiimide Coupling | Carboxylic acid, Amine, DCC or EDC, +/- DMAP or HOBt | Anhydrous organic solvent (e.g., DCM), Room temperature | Mild conditions, high efficiency. nih.gov | DCC can form a poorly soluble urea (B33335) byproduct, potential for racemization in chiral substrates. |

| Uronium Salt Coupling | Carboxylic acid, Amine, HATU or HBTU, Base (e.g., DIPEA) | Anhydrous organic solvent (e.g., DMF), Room temperature | Fast reaction rates, high yields, lower racemization risk compared to some carbodiimides. | Higher cost of reagents. |

| Phosphonium Salt Coupling | Carboxylic acid, Amine, PyBOP or BOP, Base (e.g., DIPEA) | Anhydrous organic solvent, Room temperature | Effective for sterically hindered substrates. | Reagents can be toxic. |

Introduction and Modification of Methoxy (B1213986) and Phenoxy Substituents

Synthesis of 4-Methoxybenzoic Acid and its Derivatives: The 4-methoxybenzoyl moiety is typically derived from 4-methoxybenzoic acid (p-anisic acid) or its activated form, 4-methoxybenzoyl chloride.

Etherification: A common route to 4-methoxybenzoic acid is the Williamson ether synthesis, starting from p-hydroxybenzoic acid. This involves deprotonating the phenolic hydroxyl group with a base (e.g., sodium hydroxide) followed by reaction with a methylating agent like dimethyl sulfate. quickcompany.in

Oxidation: An alternative synthesis involves the oxidation of p-methoxytoluene using oxidizing agents like potassium permanganate (B83412) or a catalytic system such as cobalt(II) and manganese(II) salts with oxygen. chemicalbook.com

Acyl Chloride Formation: 4-methoxybenzoic acid can be converted to the more reactive 4-methoxybenzoyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). publish.csiro.augoogle.com

Synthesis of 3-Methylaniline: 3-Methylaniline (m-toluidine) is a commercially available reagent. In research contexts, substituted anilines can be synthesized through various methods, such as the reduction of the corresponding nitroaromatic compound (3-nitrotoluene) or via copper-mediated amination of aryl halides. researchgate.net

Advanced Synthetic Transformations for Structural Diversity

To create a library of related compounds for structure-activity relationship studies, advanced synthetic methods are employed to control the placement of substituents and the stereochemistry of the final molecules.

Regioselective Synthesis and Isomer Control

Regioselectivity is crucial for ensuring the correct placement of the methoxy and methyl groups in the target molecule. The synthesis of 4-Methoxy-N-(3-methylphenyl)benzamide relies on using precursors where the substituents are already in the desired positions (para-methoxy on the benzoic acid and meta-methyl on the aniline).

Controlling isomer formation is a key challenge. For instance, during the synthesis of the 4-methoxybenzoic acid precursor, reaction conditions must be optimized to prevent the formation of other isomers. Similarly, starting with pure 3-methylaniline is essential to avoid contamination with N-(2-methylphenyl) or N-(4-methylphenyl) isomers in the final product.

Furthermore, the amide bond itself can exhibit E/Z isomerism due to the partial double-bond character of the C-N bond. In sterically hindered benzamides, particularly those with ortho substituents, the rotation around this bond can be slow enough to allow for the observation or even separation of these isomers (atropisomers). beilstein-journals.orgbeilstein-journals.org The energy barrier for this rotation can be influenced by electronic effects and the surrounding chemical environment, such as pH. beilstein-journals.orgresearchgate.netnih.gov

Stereoselective Synthesis of Chiral Benzamide Derivatives

While 4-Methoxy-N-(3-methylphenyl)benzamide itself is not chiral, the benzamide scaffold is a common feature in many chiral molecules, where chirality arises from stereocenters on the substituents or from axial chirality (atropisomerism). nih.govdatapdf.com

Atropisomerism occurs in sterically hindered benzamides, such as those with substituents at the ortho positions of the benzoyl ring. The restricted rotation around the aryl-carbonyl bond and/or the carbonyl-nitrogen bond creates stable, non-superimposable stereoisomers. nih.govacs.org The enantioselective synthesis of these chiral benzamides can be achieved through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Chiral Catalysts: The use of chiral catalysts, such as peptide-based catalysts or chiral lithium amides, can induce enantioselectivity in reactions like ortho-lithiation or bromination, establishing axial chirality. nih.govpsu.edursc.org For example, peptide-catalyzed enantioselective bromination has been successfully used to synthesize atropisomeric benzamides. datapdf.comnih.gov

Characterization Techniques for Structural Elucidation in Research Contexts

The structural verification of 4-Methoxy-N-(3-methylphenyl)benzamide and its analogues relies on a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. journals.co.za ¹H NMR confirms the presence and positions of the aromatic protons, the methoxy group (singlet around 3.8 ppm), and the methyl group (singlet around 2.3 ppm). The amide proton (N-H) typically appears as a broad singlet downfield. publish.csiro.auchemicalbook.comresearchgate.net ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbon (around 165-170 ppm) and the distinct aromatic carbons. journals.co.zaspectrabase.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which helps confirm the structure. nist.gov The molecular ion peak for C₁₅H₁₅NO₂ would be observed at m/z 241.11. Common fragmentation patterns for benzamides include the loss of the amine portion to form a stable benzoyl cation. researchgate.netacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. researchgate.netresearchgate.net The spectrum of 4-Methoxy-N-(3-methylphenyl)benzamide would show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (strong band around 1650–1680 cm⁻¹), and C-O stretches for the methoxy group (around 1250 cm⁻¹). nist.govnist.gov

X-ray Crystallography: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction can be employed to determine the precise three-dimensional arrangement of atoms in the solid state.

Table 2: Expected Spectroscopic Data for 4-Methoxy-N-(3-methylphenyl)benzamide

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | δ ~ 8.2-7.2 (m, 8H), δ ~ 7.8 (br s, 1H), δ ~ 3.8 (s, 3H), δ ~ 2.3 (s, 3H) | Aromatic protons, Amide N-H proton, Methoxy (-OCH₃) protons, Methyl (-CH₃) protons. |

| ¹³C NMR | δ ~ 166, δ ~ 162, δ ~ 114-140, δ ~ 55, δ ~ 21 | Amide carbonyl carbon, Aromatic carbons, Methoxy carbon, Methyl carbon. |

| IR (cm⁻¹) | ~3300, ~3050, ~2950, ~1660, ~1600, ~1530, ~1250 | N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (Amide I), Aromatic C=C stretch, N-H bend (Amide II), C-O stretch. |

| MS (EI) | m/z 241 [M]⁺, 135 [C₈H₇O₂]⁺, 107 [C₇H₇O]⁺, 91 [C₇H₇]⁺ | Molecular ion, 4-methoxybenzoyl cation, fragment, tolyl fragment. |

Preclinical Biological Activity Profiling in Experimental Models

In Vitro Pharmacological Evaluation of the Chemical Compound and Analogues

Receptor Binding Affinity Studies

Efforts to find data on the receptor binding affinity of 4-Methoxy-n-(3-methylphenoxy)benzamide were unsuccessful. Receptor binding assays are fundamental in early-stage drug discovery to determine how a compound interacts with specific receptors. nih.govnih.govmdpi.com However, no such studies have been published for this particular molecule in the specified contexts.

No literature was found that investigates the activity of this compound as a kappa opioid receptor (KOR) antagonist. The kappa opioid receptor is a target for the development of treatments for addiction and mood disorders. nih.govnih.gov While research exists on various other molecules as KOR antagonists uniprot.org, this specific compound is not mentioned.

There is no available data on the inhibitory effects of this compound on the choline (B1196258) transporter (CHT). The high-affinity choline transporter is the rate-limiting step in acetylcholine (B1216132) synthesis and a target for modulating cholinergic neurotransmission. uniprot.orgresearchgate.netnih.govuniprot.org Research into CHT inhibitors has identified other chemical series, but not the one . guidetopharmacology.org

The interaction of this compound with the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) has not been documented in the scientific literature. mGluR1 is a G protein-coupled receptor involved in synaptic plasticity and is a potential therapeutic target for neurological disorders. uniprot.orgnih.govnih.govnih.govf1000research.com

Enzyme Inhibition Profiling

A search for studies on the enzyme inhibition profile of this compound yielded no specific results. Enzyme inhibition assays are used to screen compounds for their potential to interfere with enzyme activity, which can be a therapeutic mechanism or a source of off-target effects. wikipedia.orgnih.govnrfhh.commdpi.com No such data is available for this compound.

Cell-Based Functional Assays (e.g., [35S]GTPγS binding)

No data from cell-based functional assays, such as the [35S]GTPγS binding assay, could be found for this compound. The [35S]GTPγS binding assay is a common method to assess the activation of G protein-coupled receptors (GPCRs) by a ligand. nih.govrevvity.comnih.govmedchemexpress.com This assay provides information on the functional consequences of a compound binding to a GPCR, such as the kappa opioid receptor or mGluR1. The absence of such data indicates that the functional activity of this compound at these receptors has not been reported.

In Vivo Efficacy Studies in Non-Human Animal Models

Preclinical Assessment in CNS Disorder ModelsNo preclinical assessments of this compound in CNS disorder models have been reported.

A study on a structurally related but different compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has shown potential anti-HBV activity by possibly increasing intracellular levels of APOBEC3G and has been evaluated in a duck HBV model. nih.govnih.gov However, these findings are not directly applicable to this compound.

Anticancer Activity in Xenograft or Syngeneic Animal Models

No research findings on the anticancer activity of this compound in xenograft or syngeneic animal models have been identified in the public domain.

Unraveling the Molecular Mysteries of this compound: A Review of Current Research

Despite extensive searches of publicly available scientific literature, detailed information regarding the molecular mechanisms of action for the chemical compound this compound is not currently available. Therefore, it is not possible to provide a comprehensive analysis of its molecular targets, receptor-ligand interactions, modulation of biological pathways, or structure-based binding modes as outlined in the requested article structure.

Scientific research on novel chemical entities is an ongoing process, and the absence of published data for a specific compound can be due to a variety of factors. Research may be in early, unpublished stages, or the compound may not have been a focus of extensive investigation to date.

While information on the specific molecular interactions of this compound is not available, the broader class of benzamide derivatives has been the subject of considerable research, revealing a diverse range of biological activities and molecular targets. Studies on structurally related compounds can sometimes offer insights into potential areas of investigation for novel analogs.

For instance, various substituted benzamides have been investigated for their interactions with G-protein coupled receptors, such as dopamine and opioid receptors. The nature and position of substituents on the benzamide ring have been shown to be critical for determining binding affinity and selectivity for these receptors.

Other research into different benzamide-containing molecules has identified their potential to modulate enzyme activity or interfere with protein-protein interactions. For example, some benzamide derivatives have been found to influence signaling cascades involved in cellular processes like proliferation and inflammation.

It is important to emphasize that any extrapolation of findings from related compounds to this compound would be purely speculative without direct experimental evidence. The precise molecular mechanisms of any compound are unique and determined by its specific three-dimensional structure and chemical properties.

Future research, should it be undertaken, would be necessary to elucidate the specific molecular targets and biological effects of this compound. Such studies would likely involve a combination of computational modeling, in vitro binding assays, and cell-based functional assays to identify its primary interacting partners and downstream cellular consequences. Techniques like X-ray crystallography or cryo-electron microscopy could then be employed to understand the structural basis of these interactions.

Until such research is published, the molecular mechanisms of action of this compound remain an open question within the scientific community.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Benzamide (B126) Core and Substituents

The benzamide core of 4-Methoxy-n-(3-methylphenoxy)benzamide serves as a foundational scaffold, and its substitution pattern significantly influences the compound's interaction with biological targets.

Influence of Methoxy (B1213986) Group Position and Substitutions

Alterations to the methoxy group, such as replacement with other electron-donating or electron-withdrawing groups, would be expected to modulate the biological activity. For example, replacing the methoxy group with a more potent electron-donating group might enhance activity at certain receptors, while substitution with an electron-withdrawing group could diminish it or alter the selectivity profile.

To illustrate the impact of benzoyl ring substitutions, the following table presents data from a study on related 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity. nih.govresearchgate.net

Table 1: Influence of Benzoyl Ring Substituents on Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

| Compound | R1 | R2 | IC50 (µM) vs. P. falciparum |

|---|---|---|---|

| Analog 1 | H | H | > 50 |

| Analog 2 | 4-F | H | 1.2 |

| Analog 3 | H | 3-CF3 | 0.27 |

| Analog 4 | 4-F | 3-CF3 | 0.27 |

Data from a study on 2-phenoxybenzamide derivatives, illustrating the effect of substituents on the benzoyl and phenoxy rings on antiplasmodial activity. nih.govresearchgate.net

Impact of Phenoxy Moiety Variations on Biological Activity

The 3-methylphenoxy moiety is another critical component for tuning the biological profile of this compound. The nature, position, and size of the substituent on the phenoxy ring can affect ligand binding, selectivity, and pharmacokinetic properties. The methyl group at the meta-position of the phenoxy ring contributes to the lipophilicity of the compound and can influence its binding to hydrophobic pockets within a receptor. nih.gov

Studies on other diaryl ether compounds have demonstrated that modifications to the second aromatic ring significantly impact activity. nih.gov For instance, the introduction of different substituents can alter the dihedral angle between the two aromatic rings, which can be a key factor for optimal binding. The position of the methyl group is also crucial; moving it from the meta to the ortho or para position would likely alter the compound's conformational preferences and, consequently, its biological activity. researchgate.net

The following table, derived from research on kappa opioid receptor antagonists with a 4-phenoxybenzamide scaffold, demonstrates how substitutions on the phenoxy ring can affect receptor binding affinity. nih.gov

Table 2: Effect of Phenoxy Ring Substitutions on Kappa Opioid Receptor Antagonist Activity

| Compound | R | Ki (nM) |

|---|---|---|

| Analog A | H | 1.5 |

| Analog B | 4-F | 0.8 |

| Analog C | 4-Cl | 1.2 |

| Analog D | 4-CH3 | 2.1 |

Data from a study on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues, showing the impact of para-substitution on the phenoxy ring on binding affinity (Ki) at the kappa opioid receptor. nih.gov

Effects of Linker Modifications on Compound Activity

The amide linker in this compound is a key structural element that connects the two aromatic moieties. Its properties, such as rigidity, hydrogen bonding capacity, and metabolic stability, are pivotal for biological activity. Modifications to this linker, including its replacement with bioisosteres, can lead to significant changes in a compound's profile. nih.govcambridgemedchemconsulting.com

Identification of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound, the key pharmacophoric features likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A hydrogen bond donor: The N-H of the amide group.

Two aromatic/hydrophobic regions: The 4-methoxyphenyl (B3050149) ring and the 3-methylphenoxy ring.

A specific spatial arrangement of these features, dictated by the amide linker.

The 4-methoxy group may also act as a hydrogen bond acceptor, and the methyl group on the phenoxy ring contributes to a specific hydrophobic interaction. The relative orientation of the two aromatic rings is likely a critical determinant of activity. Quantitative structure-activity relationship (QSAR) studies on related benzamide derivatives have highlighted the importance of steric and electronic features for activity. nih.govjlu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.comresearchgate.net While no specific QSAR studies have been reported for this compound itself, QSAR analyses of related benzamide and diaryl ether derivatives have been conducted to predict their activities and guide the design of new analogs. jlu.edu.cnnih.govnih.govresearchgate.net

A typical QSAR study on this class of compounds would involve:

Data Set Preparation: A series of analogs of this compound with measured biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

The following table shows an example of descriptors that could be used in a QSAR model for benzamide derivatives.

Table 3: Examples of Descriptors for QSAR Modeling of Benzamide Derivatives

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Topological | Wiener Index | A descriptor of molecular branching. |

Computational Chemistry and Molecular Modeling in Research and Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Methoxy-n-(3-methylphenoxy)benzamide, docking simulations would be employed to predict how it binds to a specific biological target, such as a protein or enzyme receptor. These simulations calculate the binding affinity and visualize the interaction patterns, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in studies of similar benzamide (B126) derivatives, docking has been used to identify key amino acid residues within a target's binding pocket that are crucial for affinity and selectivity. nih.gov The binding affinity score, often expressed in kcal/mol, provides a quantitative estimate of the ligand's binding strength, helping to rank potential drug candidates. nih.gov

Table 1: Key Interaction Types in Ligand-Target Docking

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O) and another nearby electronegative atom. | The amide group (N-H) and the methoxy (B1213986) group (C=O) can act as hydrogen bond donors and acceptors, respectively. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The phenyl and methylphenoxy rings provide significant nonpolar surfaces for hydrophobic interactions within a receptor's binding site. |

| Pi-Alkyl / Pi-Pi Stacking | Interactions involving the π-electron systems of aromatic rings. | The two aromatic rings in the molecule can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a target protein. nih.gov |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov

For this compound, a virtual screening campaign could be initiated by using its structure as a query to find other molecules with similar properties (ligand-based) or by docking a large library of compounds into a known target and seeing which ones bind similarly to or better than the reference molecule (structure-based). This approach has been successfully used to identify novel inhibitors for various targets, including those involved in cancer and inflammatory diseases. nih.govnih.gov The process often involves filtering compounds based on physicochemical properties to ensure drug-likeness before proceeding to more computationally intensive docking simulations. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are applicable to the study of this compound.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target of interest. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.govnih.gov By analyzing a set of known active and inactive molecules, a predictive model can be built to design new, more potent compounds.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD becomes the preferred method. nih.gov Molecular docking, as described earlier, is a cornerstone of SBDD. It allows for the rational design of ligands that can fit perfectly into the target's binding site, optimizing interactions to enhance affinity and selectivity. nih.gov

Molecular Dynamics Simulations to Explore Conformational Landscapes

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility of the molecule and its complex with a target over time. rsc.org An MD simulation of this compound could reveal its preferred shapes (conformers) in a solution or within a binding pocket.

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into how the compound moves and flexes. rsc.org This is crucial for understanding the stability of a ligand-target complex, identifying key conformational changes upon binding, and calculating binding free energies more accurately than with docking alone. Studies on similar molecules have used MD to confirm the stability of predicted binding poses and to observe the dynamic behavior of functional groups like methyl groups. nih.govrsc.org

Pharmacophore Modeling and Design

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

For this compound, a pharmacophore model could be generated based on its structure and known active analogs. nih.gov This model would define the spatial arrangement of its essential features: the two aromatic rings, the methoxy group, the amide linker, and the methyl group. This pharmacophore can then be used as a 3D query to screen large compound databases for molecules that match these features, potentially leading to the discovery of new chemical entities with similar biological activity. nih.govnih.gov

In Silico Methods for Predicting Biological Relevant Parameters

Beyond identifying potential hits, computational methods can predict a range of biologically relevant parameters, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.

Binding Affinity: As discussed, molecular docking and MD simulations can provide quantitative predictions of binding affinity (e.g., Ki or IC50 values). nih.gov QSAR models also excel at predicting biological activity based on chemical structure descriptors. nih.gov

Target Engagement: Computational methods can suggest whether a compound is likely to reach and interact with its intended target in a biological system. This involves predicting properties like cell permeability and stability.

Physicochemical Properties: Basic properties like molecular weight, lipophilicity (logP), and polar surface area can be readily calculated. These are crucial determinants of a molecule's drug-like character.

Table 2: Predicted Parameters for a Benzamide Derivative

| Parameter | Computational Method | Significance in Drug Discovery |

|---|---|---|

| Binding Affinity (pKi) | QSAR, Molecular Docking | Predicts the potency of the compound against a target. nih.gov |

| ADME Properties | Machine Learning Models, Rule-based systems (e.g., Lipinski's Rule of Five) | Assesses the drug-likeness and potential pharmacokinetic profile of the compound. nih.gov |

| Collision Cross Section (CCS) | Ion Mobility Spectrometry Prediction | Provides information on the size and shape of the molecule in the gas phase, which can be useful in analytical studies. uni.lu |

| Conformational Stability | Molecular Dynamics Simulations | Evaluates the stability of the compound in different environments and when bound to a target. rsc.org |

Integration of Computational and Experimental Methodologies in Research

The most powerful approach in modern chemical research is the integration of computational and experimental techniques. rsc.org Computational predictions for this compound would serve as hypotheses to be tested and validated through laboratory experiments.

For example, a compound predicted by virtual screening to be a potent inhibitor would be synthesized and tested in a biological assay. nih.gov The experimentally determined crystal structure of the compound bound to its target can then be compared to the docking prediction to refine and improve the computational model. mdpi.com This iterative cycle of prediction, synthesis, testing, and refinement accelerates the discovery process and leads to a deeper understanding of the underlying molecular mechanisms. rsc.org

Applications and Future Research Directions in Medicinal Chemistry

The Chemical Compound and its Analogues as Research Probes for Biological Systems

While 4-Methoxy-n-(3-methylphenoxy)benzamide is noted as a rare chemical available for early discovery research, specific studies detailing its use as a biological probe are not prominent in the literature. However, its analogues, particularly substituted benzamides, serve as valuable research tools to investigate complex biological systems.

Research probes are essential for target identification and validation in drug discovery. Structurally related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, have been synthesized and utilized as potent and selective inhibitors to probe the function of the presynaptic choline (B1196258) transporter (CHT). These probes, developed through high-throughput screening and subsequent chemical optimization, help to elucidate the role of specific transporters and receptors in physiological and pathological processes. The development of such selective inhibitors from a benzamide (B126) scaffold highlights the potential for analogues of this compound to be developed into similar tools for exploring other biological targets.

Potential Contributions to Lead Compound Optimization in Drug Discovery Pipelines

Lead optimization is a critical phase in drug discovery where a promising but imperfect "lead compound" is chemically modified to improve its pharmacological and pharmacokinetic properties. This process aims to enhance efficacy, selectivity, and metabolic stability while minimizing toxicity. Benzamide derivatives are frequently subjected to lead optimization due to their synthetic tractability and their ability to interact with a wide range of biological targets.

A compound like this compound could serve as a starting point or an intermediate in a lead optimization campaign. Medicinal chemists could systematically modify its structure to establish a structure-activity relationship (SAR). Key strategies that could be applied include:

Structural Simplification: This strategy aims to reduce molecular complexity and size to improve "drug-likeness" and synthetic accessibility. For the title compound, this could involve removing or replacing the methyl group on the phenoxy ring or altering the methoxy (B1213986) substituent on the benzamide ring to determine the minimal structural requirements for biological activity.

Structure-Based Design: If the biological target is known, techniques like molecular docking can guide the modification of the lead compound to improve its binding affinity and selectivity.

The journey from a hit compound to a clinical candidate is an iterative process of design, synthesis, and testing, where substituted benzamides are valuable platforms for optimization.

Advancements in Synthetic Methodologies for Related Benzamide Structures

The synthesis of benzamides is a fundamental transformation in organic chemistry. Various methods have been developed to facilitate the efficient creation of diverse libraries of these compounds for biological screening. These methodologies would be directly applicable to the synthesis of this compound.

A common and direct approach involves the coupling of a carboxylic acid derivative with an amine. For the title compound, this would typically be achieved by reacting 4-methoxybenzoyl chloride with 3-methylphenoxyaniline. Other established methods include:

Amide Bond Formation using Coupling Reagents: A solution-based method for preparing new benzamides involves dissolving a substituted aniline (B41778) (like 3-methylphenoxyaniline) and a base (like N,N-diisopropylethylamine) in a solvent such as dichloromethane, followed by the dropwise addition of an acyl chloride (e.g., 4-methoxybenzoyl chloride).

Multi-step Synthesis from Core Precursors: A patent describes the synthesis of related structures like 3-amino-4-methoxybenzanilide (B94723) through a multi-step route starting from 3-nitro-4-X-benzoic acid, which is first condensed with aniline and then methoxylated before a final reduction step.

Synthesis of Fatty Acid-Derived Benzylamides: Researchers have synthesized N-(4-methoxybenzyl) amides by reacting a fatty acid with 4-methoxybenzylamine (B45378) using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. This demonstrates the versatility of the amide coupling reaction.

These synthetic routes, summarized in the table below, underscore the chemical accessibility of the benzamide class, allowing for the systematic modification and exploration of structure-activity relationships.

| Synthetic Method | Reactants | Key Reagents/Conditions | Product Type | Reference |

| Acyl Chloride Addition | Phenylenediamine, Acyl Chlorides | N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM) | Substituted Benzamides | |

| Multi-step Synthesis | 3-nitro-4-X-benzoic acid, Aniline, Methanol | Triphenyl phosphite, Alkaline reagent, Reduction | 3-amino-4-methoxybenzanilide | |

| Catalytic Coupling | Fatty Acid, 4-methoxybenzylamine | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | N-(4-methoxybenzyl) amides |

Exploration of Novel Pharmacological Targets for Benzamide Derivatives

The benzamide scaffold is a versatile binder, and its derivatives have been investigated against a wide array of pharmacological targets implicated in various diseases. This suggests that a compound like this compound could be screened against these same targets to uncover potential therapeutic applications.

Notable targets for which benzamide derivatives have shown activity include:

Enzymes in Neurodegenerative Diseases: A series of novel benzamides were designed and synthesized as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a particularly potent derivative against both enzymes.

Neurotransmitter Transporters: As previously mentioned, 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as selective inhibitors of the presynaptic choline transporter (CHT), a critical component of cholinergic neurotransmission.

Host Antiviral Proteins: Certain N-phenylbenzamide derivatives have been found to exert broad-spectrum antiviral effects against HIV-1, HCV, and EV71. A recent study showed that N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide inhibits Hepatitis B Virus (HBV) replication, potentially by increasing the intracellular levels of the host antiviral protein APOBEC3G (A3G). This represents a novel mechanism for anti-HBV agents.

Histone Deacetylases (HDACs): Inspired by the HDAC inhibitor Entinostat (MS-275), a series of N-substituted benzamide derivatives were synthesized and evaluated as antitumor agents, with some compounds showing promising inhibitory activity against cancer cell lines.

| Benzamide Analogue Class | Pharmacological Target | Therapeutic Area | Reference |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic Choline Transporter (CHT) | Neurological Disorders | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | APOBEC3G (A3G) Host Factor | Viral Infections (HBV) | |

| N-Substituted Benzamides (MS-275 based) | Histone Deacetylases (HDACs) | Cancer |

Emerging Research Trends in the Field of Benzamide-Based Bioactive Molecules

The field of medicinal chemistry is constantly evolving, and research into benzamide-based molecules reflects several key trends. These trends point toward new strategies for designing more effective and safer therapeutics.

Multi-Target-Directed Ligands (MTDLs): Rather than designing highly selective ligands for a single target, there is growing interest in creating single molecules that can modulate multiple targets involved in a complex disease. The dual inhibitors of AChE and BACE1 for Alzheimer's disease are a prime example of this strategy, which can offer improved efficacy and a reduced likelihood of drug resistance.

Targeting Host Factors for Infectious Diseases: The discovery that benzamide derivatives can inhibit viral replication by modulating host proteins like A3G represents a significant trend. This approach is attractive because it may have a higher barrier to the development of drug resistance compared to drugs that target viral proteins directly.

Bioactive Compound Delivery: While not specific to benzamides, a major trend in pharmacology is the development of novel systems to deliver bioactive compounds. Plant proteins, for example, are being explored as nanocarriers to improve the solubility, stability, and bioavailability of therapeutic agents. The principles of encapsulation and targeted delivery could one day be applied to promising benzamide-based molecules.

Leveraging Artificial Intelligence: AI and machine learning are accelerating lead optimization by using predictive models to analyze vast chemical spaces. These technologies can help refine lead compounds, predict their pharmacological properties, and shorten the timeline for drug development.

These emerging trends suggest that the future of benzamide research will involve more complex drug design strategies and the integration of cutting-edge technologies to unlock the full therapeutic potential of this versatile chemical class.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Typical Conditions |

|---|---|

| Coupling Agent | DCC/DMAP |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0–25°C (ice bath to room temp) |

| Purification | Column chromatography (SiO₂) |

How can researchers optimize the yield and purity of this compound during synthesis?

Classification : Advanced

Methodological Answer :

Optimization requires precise control of reaction kinetics and thermodynamics. Key strategies include:

- Temperature Modulation : Gradual warming from 0°C to reflux to prevent side reactions (e.g., hydrolysis of acyl intermediates) .

- Catalyst Loading : Adjusting DMAP concentration (0.1–1.0 equiv.) to enhance nucleophilic attack efficiency .

- Post-Reaction Workup : Quenching unreacted reagents with aqueous washes (e.g., NaHCO₃) and employing drying agents (Na₂SO₄) to minimize impurities .

Yield improvements (>80%) are achievable by iterative recrystallization using ethanol/water mixtures .

What analytical techniques are critical for characterizing the structure of this compound?

Classification : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (δ 3.8–4.0 ppm) and amide (δ 7.5–8.5 ppm) functionalities. Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 316 for C₁₆H₁₇NO₃) .

Q. Table 2: Key NMR Assignments

| Proton/Group | Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | 3.85 (s, 3H) |

| Amide NH | 8.10 (s, 1H) |

| Aromatic protons | 6.70–7.40 (m, 8H) |

What computational approaches are suitable for predicting the biological activity of this compound derivatives?

Classification : Advanced

Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes or receptors). Use the compound’s 3D structure (optimized via DFT) to model interactions .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with activity trends using descriptors like logP and HOMO/LUMO energies .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes under physiological conditions .

What safety precautions are essential when handling this compound and its intermediates?

Classification : Basic

Methodological Answer :

- Hazard Analysis : Conduct risk assessments for reagents (e.g., acyl chlorides, DCC) using guidelines from Prudent Practices in the Laboratory .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store intermediates at –20°C in amber vials to prevent decomposition .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Classification : Advanced

Methodological Answer :

- Assay Validation : Confirm reproducibility using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Dose-Response Curves : Compare EC₅₀ values across assays to identify potency variations due to solvent/DMSO effects .

- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics or transcriptomic profiling for pathway analysis .

What are the key structural features of this compound that influence its reactivity?

Classification : Basic

Methodological Answer :

- Methoxy Group : Enhances electron density on the benzamide ring, directing electrophilic substitution to the para position .

- Amide Linkage : Participates in hydrogen bonding with biological targets, affecting solubility and bioavailability .

- 3-Methylphenoxy Moiety : Steric hindrance from the methyl group modulates steric and electronic interactions in substitution reactions .

What strategies can be employed to modify the benzamide core to enhance target specificity in drug development?

Classification : Advanced

Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl (–CF₃) to improve metabolic stability .

- Ring Functionalization : Introduce heterocycles (e.g., pyridine) to the phenoxy group for π-π stacking with hydrophobic pockets .

- Prodrug Design : Convert the amide to a hydroxamic acid for enhanced cell permeability and controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.